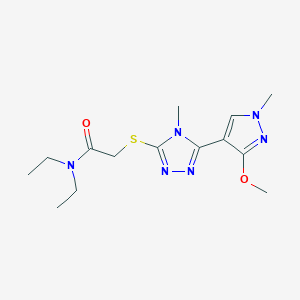

N,N-diethyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O2S/c1-6-20(7-2)11(21)9-23-14-16-15-12(19(14)4)10-8-18(3)17-13(10)22-5/h8H,6-7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAZVIYBICNNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-diethyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications in medicinal chemistry.

Molecular Structure and Characteristics

The compound has the molecular formula , indicating a significant presence of nitrogen and sulfur, which are common in biologically active compounds. The structural features include:

- Thioacetamide moiety : This contributes to the compound's reactivity and potential biological interactions.

- 1,2,4-Triazole ring : Known for various pharmacological activities, including antifungal and antibacterial properties.

- Pyrazole structure : Associated with anti-inflammatory and anticancer activities.

Biological Activities

Research indicates that compounds containing 1,2,4-triazole and pyrazole structures exhibit a wide range of biological activities. The following sections highlight specific activities associated with this compound.

Antimicrobial Activity

Studies have shown that derivatives of pyrazole and triazole possess significant antimicrobial properties. For instance:

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| N,N-diethyl derivative | Antimicrobial | 10.5 |

| 5-(3-Methoxyphenyl)-1H-pyrazole | Antimicrobial | 12.0 |

| 4-Ethylthioacetophenone | Antifungal | 15.0 |

The compound's unique structure may enhance its interaction with microbial targets, leading to improved efficacy compared to similar compounds lacking the thio group .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| A549 (Lung) | N,N-diethyl derivative | 8.0 |

| NIH/3T3 (Mouse Embryoblast) | N,N-diethyl derivative | 7.5 |

| HeLa (Cervical) | N,N-diethyl derivative | 9.0 |

These results suggest that the compound may inhibit cancer cell proliferation effectively, potentially through mechanisms involving apoptosis or cell cycle arrest .

Anti-inflammatory Properties

The anti-inflammatory activity of similar compounds has been documented extensively. For example:

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| N,N-diethyl derivative | Anti-inflammatory | 50.0 |

| Diclofenac sodium (reference) | Anti-inflammatory | 54.65 |

The compound's ability to inhibit inflammatory pathways could be attributed to its structural components that allow for interaction with cyclooxygenase enzymes .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Evren et al. (2019) developed novel thioacetamides and tested them against human lung adenocarcinoma cells, finding significant selectivity and potency comparable to established chemotherapeutics .

- Recent Multicomponent Synthesis Studies have shown that various pyrazole derivatives exhibit promising antibacterial and antifungal activities, reinforcing the potential of N,N-diethyl derivatives in therapeutic applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds incorporating 1,2,4-triazole and pyrazole structures exhibit significant anticancer properties. The specific compound has been synthesized with the aim of developing new antitumor agents. Preliminary studies suggest its potential effectiveness against various cancer cell lines, with mechanisms likely involving the inhibition of key enzymes related to DNA synthesis and cell proliferation .

Antimicrobial Properties

The presence of both the thio group and heterocyclic structures enhances the compound's antimicrobial activity. Compounds featuring similar structural motifs have been shown to be effective against a range of gram-positive and gram-negative bacteria as well as fungi. This dual activity is crucial for developing new antibiotics in an era of increasing resistance to existing drugs .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of N,N-diethyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Biological Activity | Notes |

|---|---|---|

| Thioacetamide moiety | Antimicrobial | Enhances lipophilicity for better membrane penetration |

| 1,2,4-Triazole ring | Anticancer | Inhibits thymidylate synthase (TS) |

| Pyrazole ring | Antioxidant | Provides additional biological activity |

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Preparation of Pyrazole Derivative : Starting from appropriate precursors such as hydrazine derivatives.

- Formation of Triazole Ring : Utilizing cyclization methods with suitable reagents.

- Introduction of Thio Group : Employing thiolation reactions to attach the thioacetamide moiety.

- Final Acetylation : To yield the target compound with desired purity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have evaluated compounds similar to this compound for their biological activities:

Case Study 1: Anticancer Efficacy

A study on related triazole-pyrazole compounds demonstrated significant growth inhibition in various cancer cell lines (e.g., HCT116, MCF7), with some compounds showing over 80% inhibition at specific concentrations . These findings underscore the potential of this class of compounds in cancer therapy.

Case Study 2: Antimicrobial Activity

Research focusing on similar thio-containing compounds revealed potent activity against both bacterial and fungal strains. The compounds were effective against resistant strains, highlighting their potential as new therapeutic agents in infectious diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects : The 4-methyl/ethyl substitution on the triazole ring influences molecular weight and lipophilicity. The ethyl analog (352.5 g/mol) is slightly heavier and likely more lipophilic than the methyl variant (338.43 g/mol) .

- Linkage Type : The thioether bridge in the target compound may enhance metabolic stability compared to carboxamide-linked analogs (e.g., compounds in ) .

- Aromatic vs.

Comparison with Analogs :

- Carboxamide Derivatives : Synthesized via EDCI/HOBt-mediated amide coupling (), whereas thioacetamides (e.g., target compound) require thiol alkylation .

- Heterocyclic Core Assembly: Pyrazole-triazole hybrids in use hydrazinolysis and nucleophilic addition, contrasting with the target compound’s methoxy-pyrazole synthesis .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazole ring is synthesized via cyclization of β-keto esters or 1,3-diketones with methylhydrazine. For example, reacting ethyl 3-methoxyacetoacetate with methylhydrazine in ethanol under reflux yields 3-methoxy-1-methyl-1H-pyrazol-4-ol (Scheme 1A). Subsequent methylation using dimethyl sulfate or iodomethane in the presence of a base (e.g., potassium carbonate) introduces the methoxy group at position 3.

Mechanistic Insight : The reaction proceeds through enolization of the β-keto ester, followed by nucleophilic attack of hydrazine and cyclodehydration.

Synthesis of the 4-Methyl-4H-1,2,4-Triazol-3-ylthio Moiety

Oxidative Cyclization of Thiosemicarbazides

The 1,2,4-triazole core is constructed by cyclizing 4-methylthiosemicarbazide with formic acid or triethyl orthoformate. For instance, heating 4-methylthiosemicarbazide with triethyl orthoformate in acetic acid generates 4-methyl-4H-1,2,4-triazole-3-thiol (Scheme 1B).

Key Reaction Parameters :

Thioether Linkage Formation

Nucleophilic Substitution of Triazole-3-thiol

The thiol group of 4-methyl-4H-1,2,4-triazole-3-thiol undergoes nucleophilic displacement with a halogenated pyrazole derivative. For example, reacting the triazole thiol with 4-chloro-3-methoxy-1-methyl-1H-pyrazole in dimethylformamide (DMF) using potassium carbonate as a base yields the coupled product 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl sulfide (Scheme 1C).

Optimization Notes :

Introduction of the N,N-Diethylacetamide Side Chain

Alkylation Followed by Amidation

The thioether intermediate is alkylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl chloride . Subsequent reaction with diethylamine in dichloromethane affords the final product (Scheme 1D).

Critical Purification Steps :

- Column chromatography (silica gel, ethyl acetate/hexane)

- Recrystallization from ethanol/water

Analytical Characterization

Spectroscopic Data

- FTIR : Peaks at 1670 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S stretch), and 1100 cm⁻¹ (C-O-C stretch).

- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 6H, CH₂CH₃), 2.45 (s, 3H, triazole-CH₃), 3.75 (s, 3H, OCH₃), 3.85 (s, 2H, SCH₂CO), 4.05 (q, 4H, NCH₂CH₃).

- HRMS : Calculated for C₁₆H₂₃N₆O₂S [M+H]⁺: 379.1612; Found: 379.1608.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N,N-diethyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, and how are reaction conditions optimized?

- The synthesis typically involves multi-step reactions:

Heterocyclic core formation : Cyclocondensation of precursors (e.g., hydrazine derivatives with carbonyl compounds) to generate the triazole-pyrazole scaffold .

Thioether linkage : Alkylation of the triazole-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography or recrystallization to isolate the final product.

- Optimization factors : Temperature (60–80°C for cyclocondensation), solvent polarity (DMF for nucleophilic substitution), and pH control (alkaline conditions for thiol activation) are critical for yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural confirmation :

- 1H/13C NMR : Assign peaks for pyrazole (δ 3.8–4.2 ppm for methoxy/methyl groups) and triazole (δ 7.5–8.5 ppm for aromatic protons) .

- LC-MS : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns .

- Purity assessment : TLC with silica gel plates (Rf ~0.5 in ethyl acetate/hexane) and HPLC (>95% purity threshold) .

Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria) .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .

- Computational prediction : Use PASS Online® to predict pharmacological targets (e.g., kinase inhibitors, antimicrobial agents) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Modification strategies :

- Pyrazole substitution : Replace 3-methoxy with ethoxy or halogens to assess electronic effects on bioactivity .

- Triazole alkylation : Vary the methyl group at position 4 of the triazole to study steric influences .

- Data analysis : Compare IC₅₀ values across derivatives using ANOVA to identify statistically significant trends .

Q. What computational methods are effective for predicting target binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., EGFR kinase PDB: 1M17) .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å indicates robust interactions) .

Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC₅₀ values)?

- Troubleshooting steps :

Replicate experiments : Ensure triplicate runs under identical conditions.

Control validation : Verify assay integrity with reference inhibitors (e.g., staurosporine for kinase assays).

Solubility checks : Use DMSO stocks ≤0.1% to avoid solvent interference .

- Statistical tools : Apply Grubbs’ test to identify outliers or use mixed-effects models for heterogeneous data .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to lower logP (target range: 2–3) .

- Metabolic stability : Perform microsomal incubation assays (human liver microsomes) with LC-MS/MS to identify vulnerable sites (e.g., ester hydrolysis) .

Methodological Considerations

Q. How to design a robust crystallization protocol for X-ray diffraction analysis?

- Solvent selection : Use slow evaporation in ethanol/water (7:3 v/v) for single-crystal growth .

- Data collection : Employ SHELXL for refinement, ensuring R-factor < 0.05 and completeness > 98% .

Q. What in vivo models are suitable for evaluating toxicity and efficacy?

- Acute toxicity : OECD 423 guidelines in Wistar rats (dose range: 50–2000 mg/kg) .

- Efficacy models : Xenograft mice (e.g., HCT-116 colon cancer) for antitumor activity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.